Enhanced FAAH Inhibition Potency
In a study of ibuprofen-derived FAAH inhibitors, the incorporation of a 3-methylpyridin-2-yl moiety led to a dramatic increase in inhibitory potency. The compound N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide, which features the same 3-methylpyridin-2-yl core as the target compound, exhibited an IC50 of 0.52 µM against FAAH. This represents a 257-fold increase in potency compared to unsubstituted ibuprofen, which had an IC50 of 134 µM [1]. This demonstrates the profound impact of the 3-methylpyridin-2-yl fragment on biological activity.
| Evidence Dimension | FAAH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.52 µM (for N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide, a close structural analog containing the target compound's core motif) |
| Comparator Or Baseline | Ibuprofen: 134 µM |
| Quantified Difference | 257-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay using rat FAAH |
Why This Matters
This data provides strong class-level evidence that the 3-methylpyridin-2-yl core is a privileged scaffold for enhancing potency against key therapeutic targets like FAAH, which validates the procurement of building blocks containing this motif for medicinal chemistry programs focused on pain and inflammation.
- [1] Fowler, C. J. et al. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. J Enzyme Inhib Med Chem, 2013, 28(1):172-82. View Source
